molecular formula C8H13FO6 B12541838 1-O-Acetyl-6-deoxy-6-fluoro-D-glucopyranose CAS No. 674782-58-2

1-O-Acetyl-6-deoxy-6-fluoro-D-glucopyranose

Cat. No.: B12541838
CAS No.: 674782-58-2
M. Wt: 224.18 g/mol
InChI Key: YJMKRKXTOQXMKD-KEWYIRBNSA-N
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Description

1-O-Acetyl-6-deoxy-6-fluoro-D-glucopyranose is a fluorinated carbohydrate derivative. This compound is notable for its structural modification, where a fluorine atom replaces a hydroxyl group at the sixth position of the glucopyranose ring. Such modifications often enhance the compound’s stability and biological activity, making it a valuable subject in various scientific research fields .

Preparation Methods

The synthesis of 1-O-Acetyl-6-deoxy-6-fluoro-D-glucopyranose typically involves multiple steps, starting from D-glucose or its derivatives. One common method includes the acetylation of D-glucose to protect the hydroxyl groups, followed by selective deoxygenation and fluorination at the sixth position. The final step involves the removal of protecting groups to yield the desired compound .

Industrial production methods for such compounds often employ similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors and continuous flow systems to enhance efficiency and yield.

Chemical Reactions Analysis

1-O-Acetyl-6-deoxy-6-fluoro-D-glucopyranose undergoes various chemical reactions, including:

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 1-O-Acetyl-6-deoxy-6-fluoro-D-glucopyranose involves its incorporation into glycosylation pathways. The fluorine atom’s presence can alter the compound’s interaction with glycosyltransferases, leading to changes in glycoprotein structures and functions. This modification can inhibit or enhance specific enzymatic activities, depending on the target enzyme and pathway involved .

Comparison with Similar Compounds

1-O-Acetyl-6-deoxy-6-fluoro-D-glucopyranose is unique due to its specific fluorine substitution, which imparts distinct chemical and biological properties. Similar compounds include:

These compounds share the common feature of fluorine substitution, which enhances their stability and biological activity, making them valuable tools in various research fields.

Properties

CAS No.

674782-58-2

Molecular Formula

C8H13FO6

Molecular Weight

224.18 g/mol

IUPAC Name

[(3R,4S,5S,6S)-6-(fluoromethyl)-3,4,5-trihydroxyoxan-2-yl] acetate

InChI

InChI=1S/C8H13FO6/c1-3(10)14-8-7(13)6(12)5(11)4(2-9)15-8/h4-8,11-13H,2H2,1H3/t4-,5-,6+,7-,8?/m1/s1

InChI Key

YJMKRKXTOQXMKD-KEWYIRBNSA-N

Isomeric SMILES

CC(=O)OC1[C@@H]([C@H]([C@@H]([C@H](O1)CF)O)O)O

Canonical SMILES

CC(=O)OC1C(C(C(C(O1)CF)O)O)O

Origin of Product

United States

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